molecular formula C17H11ClN2OS3 B2741704 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921566-02-1

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2741704
CAS No.: 921566-02-1
M. Wt: 390.92
InChI Key: CNZAIXZKEJCINZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a heterocyclic amide derivative featuring a benzothiazole-thiophene hybrid scaffold and a 5-chlorothiophene substituent.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS3/c18-14-6-5-10(23-14)9-15(21)20-16-11(7-8-22-16)17-19-12-3-1-2-4-13(12)24-17/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZAIXZKEJCINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole and thiophene derivatives, which are then subjected to various coupling reactions. The chlorinated thiophene ring is introduced through halogenation reactions. The final step often involves the formation of the acetamide linkage through amidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted thiophene and benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and protein binding due to its structural complexity and functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The benzo[d]thiazole and thiophene moieties are known for their bioactivity, making this compound a candidate for drug discovery and development.

Industry: In materials science, the compound can be used in the design of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can engage in π-π stacking interactions, while the thiophene rings can participate in electron-donating or withdrawing processes, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamide Derivatives

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities References
Target Compound Benzothiazole-thiophene + 5-chlorothiophene -NHCO- linker, Cl at thiophene C5 Hypothesized antimicrobial/anticancer -
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + piperazine -NHCO- linker, methylpiperazine Anticancer (in vitro)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + dichlorophenyl -NHCO- linker, Cl at phenyl C2/C6 Structural similarity to penicillin
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + difluorobenzamide -NHCO- linker, F at benzamide C2/C4 PFOR enzyme inhibition
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-cyanide + thiophene -NHCO- linker, CN at thiophene C3 Crystallographic stability (P21/c space group)

Key Structural Insights:

  • Benzothiazole vs.
  • Substituent Effects: The 5-chlorothiophene group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., ). Chlorine atoms in dichlorophenyl derivatives (e.g., ) improve metabolic stability and receptor binding.
  • Linker Flexibility : The acetamide (-NHCO-) bridge is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., enzyme active sites) .

Comparative Efficacy :

  • BZ-IV : IC₅₀ values in the low micromolar range against breast cancer cells .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Exhibits moderate antibacterial activity (MIC: 8–16 µg/mL) against S. aureus .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets, with a focus on its anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to thiophene and acetamide groups. Its molecular formula is C19H14ClN2OS2C_{19}H_{14}ClN_2OS_2, with a molar mass of approximately 393.5 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : Utilizing appropriate thioketones and amines.
  • Coupling with Thiophene Derivatives : Employing coupling reactions that may involve palladium-catalyzed cross-coupling techniques.
  • Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.

Anticancer Activity

Numerous studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, similar compounds have shown selective cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound 7eHepG21.2
Compound 7dA43120
Compound 4bA5492.02

These results indicate that this compound could potentially exhibit similar efficacy due to structural similarities with other active compounds.

The mechanism of action for benzothiazole derivatives often involves:

  • Induction of Apoptosis : Many studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compounds disrupt critical cellular processes necessary for cancer cell growth and division.
  • Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, preventing replication and transcription.

Case Studies

  • Study on HepG2 Cells : A study evaluating the effects of a related benzothiazole compound on HepG2 cells found that it induced apoptosis in a dose-dependent manner, with significant increases in apoptotic cells observed at higher concentrations (up to 53% at 2.5 µM) .
  • Comparative Analysis : In comparative studies involving multiple benzothiazole derivatives, the selectivity index (SI) was calculated to determine the safety profile against normal cells (e.g., Vero cells). Compounds exhibiting SI values greater than 5 were considered highly selective for cancer cells .

Q & A

Q. Why might bioactivity vary between in vitro and in vivo models?

  • Metabolic Degradation : Test plasma stability (e.g., 37°C, 1 hr) to identify labile groups (e.g., thiophene-Cl) .
  • Protein Binding : Use equilibrium dialysis to measure albumin binding (>90% may reduce efficacy) .
  • Dosing Regimen : Optimize pharmacokinetics (e.g., AUC, Cmax) in rodent models .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Acylation BaseTriethylamine
Reaction Temperature20–25°C
Purification SolventEthanol-DMF (1:1)

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